molecular formula C7H14O3 B014903 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol CAS No. 2162-31-4

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

Cat. No. B014903
CAS RN: 2162-31-4
M. Wt: 146.18 g/mol
InChI Key: XDBZJXRPEKFIFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydropyran derivatives often involves complex reactions leading to the formation of diastereoisomers. For instance, the synthesis of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2-ylthio)ethanol results in four diastereoisomers, showcasing the intricate nature of reactions involving tetrahydropyran rings. These reactions often utilize intramolecular hydrogen bonds and can result in various isomeric forms, which are crucial for understanding the synthesis pathways of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol and similar compounds (Kansikas & Sipilä, 2000).

Molecular Structure Analysis

The molecular structure of compounds like 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol often features non-centrosymmetric enantiomeric forms and can crystallize in different space groups. These structures typically involve tetrahydropyran rings in chair conformations with specific orientations of side chains. The presence of intramolecular or intermolecular hydrogen bonds plays a significant role in stabilizing these structures, which is pivotal for understanding the molecular architecture and reactivity of such compounds (Kansikas & Sipilä, 2000).

Chemical Reactions and Properties

Tetrahydropyran derivatives participate in various chemical reactions, such as the Prins-type cyclization, which can yield halo-dihydropyrans under certain conditions. These reactions are significant for modifying the functional groups attached to the tetrahydropyran ring, which directly impacts the chemical properties of the resulting compounds. For instance, iron(III)-catalyzed Prins-type cyclization using homopropargylic alcohol can produce 2-alkyl-4-halo-5,6-dihydro-2H-pyrans, demonstrating the versatility of tetrahydropyran compounds in synthetic chemistry (Miranda et al., 2003).

Scientific Research Applications

  • Synthesis of Click Chemistry Compatible Polymers : It is used as an initiator for synthesizing "click chemistry" compatible heterobifunctional poly(ethylene glycol)s with azide and alkyne functionalities. This approach is valuable in the field of bioconjugate chemistry (Hiki & Kataoka, 2010).

  • Assembly of Polysubstituted Pyrazoles and Isoxazoles : It plays a role in the assembly of polysubstituted pyrazoles and isoxazoles, which can be transformed into bioactive compounds and antitumor alkaloid derivatives. This underscores its importance in organic and biomolecular chemistry (Chagarovskiy et al., 2016).

  • Statin Synthesis : This compound serves as a key platform for statin synthesis via lactonized side chains, demonstrating its utility in pharmaceutical synthesis (Časar & Košmrlj, 2009).

  • Synthesis of Tetrahydro-pyrano[3,4-b]indoles : It is used in the synthesis of tetrahydro-pyrano[3,4-b]indoles through silicon-directed oxa-Pictet-Spengler cyclizations, highlighting its role in the creation of complex organic structures (Zhang et al., 2005).

  • Study of Tautomeric Forms of Pyrones : The synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol leads to isomeric enaminones, useful for studying the tautomeric forms of pyrones and their structures (Brbot-Šaranović et al., 2001).

  • Synthesis of Pyrans and Chromenes : It is involved in the one-pot synthesis of 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline in ethanol, offering good to excellent yields in scientific research applications (Behbahani, 2015).

  • Diversity-Oriented Synthesis : The synthesized tetrahydropyrones provide rapid access to diverse non-natural compounds for screening against various biological targets, indicating its significance in molecular diversity and drug discovery (Zaware et al., 2011).

properties

IUPAC Name

2-(oxan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZJXRPEKFIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400168
Record name 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

CAS RN

2162-31-4
Record name 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Hiki, K Kataoka - Bioconjugate chemistry, 2010 - ACS Publications
Versatile route for “click chemistry” compatible heterobifunctional PEGs was established through preparation of α-tetrahydropyranyloxy-ω-hydroxyl poly(ethylene glycol) (THP-PEG-OH) …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
NA Cortez‐Lemus… - Journal of Polymer …, 2010 - Wiley Online Library
The design, synthesis, and use of two new, stable, functionalized chain transfer agents (CTA's) containing OH and amine end groups for the RAFT polymerization is reported: 2‐…
A Maheshwari, PSS Rao, WS Messer Jr - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
Studies have demonstrated the presence of allosteric binding sites on each of the muscarinic acetylcholine receptor (mAChR) subtypes. Since most drugs targeting muscarinic …
KA Bollinger, AS Felts, CJ Brassard… - ACS medicinal …, 2017 - ACS Publications
Herein, we detail the optimization of the mGlu 2 negative allosteric modulator (NAM), VU6001192, by a reductionist approach to afford a novel, simplified mGlu 2 NAM scaffold. This new …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
K Fukushima, RC Pratt, F Nederberg, JPK Tan… - …, 2008 - ACS Publications
Biocompatible amphiphilic block copolymers comprised of poly(ethylene glycol) (PEG) as the hydrophilic component and a poly(methylcarboxytrimethylene carbonate) (PMTC) as a …
Number of citations: 108 0-pubs-acs-org.brum.beds.ac.uk
C Lu, W Zhong - Polymers, 2010 - mdpi.com
Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups were synthesized with simplicity yet high …
Number of citations: 27 0-www-mdpi-com.brum.beds.ac.uk
B Deegan - 2009 - doras.dcu.ie
This chapter details the synthesis of a series of novel macrocycles and their precursors. The synthesis of these compounds was performed with the idea that the methods developed for …
Number of citations: 0 doras.dcu.ie
H Sellner, E Chapeau, P Furet, M Voegtle… - …, 2023 - Wiley Online Library
The inhibition of the YAP‐TEAD protein‐protein interaction constitutes a promising therapeutic approach for the treatment of cancers linked to the dysregulation of the Hippo signaling …
RC Stone - 2013 - search.proquest.com
The future of diagnostics and therapeutic drugs in biomedicine is nanoparticles. These nanoparticles come in many different shapes, sizes, and combination of materials. Magnetic …
M Chwatko - 2019 - repositories.lib.utexas.edu
Many polymers synthesized today suffer from two major faults: non-degradability and lack of sustainability. While some of these polymers are recyclable, the consumer application may …
Number of citations: 0 repositories.lib.utexas.edu

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